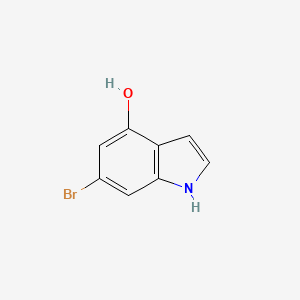

6-Bromo-1H-indol-4-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

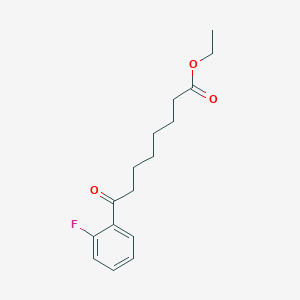

6-Bromo-1H-indol-4-ol is a brominated indole derivative, a class of compounds that are of significant interest due to their diverse biological activities and presence in many natural products. Indole derivatives are known for their potential pharmacological properties, including anti-inflammatory and COX-2 inhibitory activities, as well as their use in various synthetic applications for complex molecules .

Synthesis Analysis

The synthesis of brominated indoles often involves regioselective halogenation, which can be achieved through various synthetic routes. For instance, a regioselective synthesis of 6-bromo-5-methoxy-1H-indole-3-carboxylic acid, a related compound, has been developed using trifluoroacetylated indole driven hydrolysis, which allows for selective bromination at the desired position . Another example is the synthesis of 6-chloro-2-(4-chlorobenzoyl)-1H-indol-3-ylacetic acid, a COX-2 inhibitor, which involves a novel indole formation through an alkylation/1,4-addition/elimination/isomerization cascade . Additionally, Pd-catalyzed cyclocarbonylation has been used to synthesize indole derivatives, demonstrating the versatility of palladium catalysis in constructing complex indole scaffolds .

Molecular Structure Analysis

The molecular structure of brominated indoles can be characterized using various spectroscopic and crystallographic techniques. X-ray single-crystal diffraction is a common method to determine the precise molecular geometry of these compounds. For example, the crystal structure of a Schiff base compound related to 6-Bromo-1H-indol-4-ol has been determined, showing that it crystallizes in the monoclinic system . Similarly, Hirshfeld surface analysis has been employed to analyze intermolecular interactions in the crystal structure of brominated indole derivatives .

Chemical Reactions Analysis

Brominated indoles can undergo various chemical reactions due to the presence of the bromine atom, which is a good leaving group. This allows for further functionalization through nucleophilic substitution reactions. For instance, 6-bromoindolines have been converted to 6-methoxyindolines and indoles through nucleophilic substitution with a methoxyl group . The reactivity of these compounds can also be influenced by the presence of other substituents on the indole ring, which can direct the course of the reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated indoles, such as thermal stability, electronic spectra, and molecular electrostatic potential, can be studied using various analytical techniques. Thermal analysis can reveal the stability of the compound up to a certain temperature . Spectroscopic methods, including FT-IR and UV-Vis, can be used to assign electronic spectra and investigate the electronic structure of the molecules . Computational methods like density functional theory (DFT) can provide insights into the electronic properties and predict reactivity parameters .

Wissenschaftliche Forschungsanwendungen

Bioactive Compounds from Marine Sponges : Segraves and Crews (2005) investigated brominated tryptophan derivatives from Thorectandra sp. and Smenospongia sp. sponges. They isolated several compounds, including 6-bromo-1H-indole-3-carboxylic acid methyl ester, which showed potential as growth inhibitors of Staphylococcus epidermidis (Segraves & Crews, 2005).

Synthetic Applications : Sharma et al. (2020) developed a strategy for constructing 6-bromo-5-methoxy-1H-indole-3-carboxylic acid, an important scaffold of the anti-inflammatory compound Herdmanine D. They highlighted its potential use in the synthesis of amide derivatives (Sharma, Sharma, Kashyap, & Bhagat, 2020).

Natural Product Synthesis : Nabi et al. (2017) used 6-bromoindole in an iridium-catalyzed triborylation-diprotodeborylation sequence to synthesize 6-bromo-4-methoxyindole. This process was part of a formal synthesis of the natural product breitfussin B (Nabi, Liyu, Lindsay, & Sperry, 2017).

Biological Studies : Ibrahim et al. (2009) isolated new ceramides from the Indonesian sponge Iotrochota purpurea, along with known 6-bromoindole alkaloids. These compounds' structures were elucidated using spectroscopic methods, highlighting the importance of 6-bromoindoles in marine natural products (Ibrahim, Mohamed, Fouad, El-Khayat, & Proksch, 2009).

Chemical Synthesis for Biological Applications : Arya et al. (2012) synthesized fluorinated spiro[3H-indole-3,2′-thiazolidine]-2,4′(1H)-diones, demonstrating the use of 6-bromoindoles in creating compounds with potential antihistamic properties (Arya, Rawat, Dandia, & Sasai, 2012).

Enzyme Histochemistry : Kiernan (2007) discussed the use of indoxyl esters and glycosides, including 6-bromo-2-S-methylindoxyl sulfate, as chromogenic substrates for detecting enzyme activities in various scientific fields. These compounds react with oxygen to yield insoluble indigo dyes, useful in biochemical assays and enzyme localization (Kiernan, 2007).

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

6-bromo-1H-indol-4-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

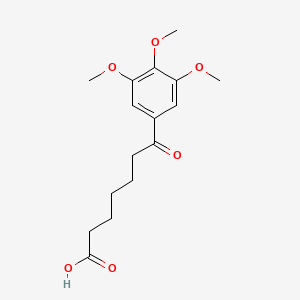

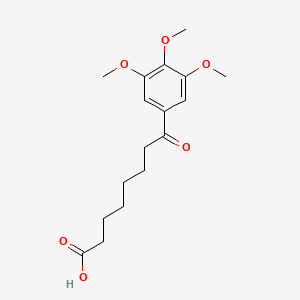

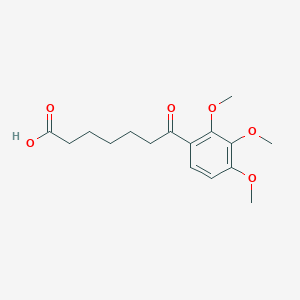

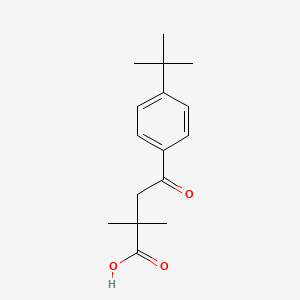

InChI=1S/C8H6BrNO/c9-5-3-7-6(1-2-10-7)8(11)4-5/h1-4,10-11H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHYWLIRDFVYLRO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=C1C(=CC(=C2)Br)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50646159 |

Source

|

| Record name | 6-Bromo-1H-indol-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50646159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.04 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromo-1H-indol-4-ol | |

CAS RN |

885518-89-8 |

Source

|

| Record name | 6-Bromo-1H-indol-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50646159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.